molecular formula C13H14N4OS B3019252 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034366-44-2

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B3019252
CAS No.: 2034366-44-2
M. Wt: 274.34
InChI Key: XGBTUCFJDUMVBM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound with the molecular formula C13H14N4OS

Preparation Methods

The synthesis of 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves multiple steps, typically starting with the preparation of the thiophene and pyrazine intermediates. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions.

Scientific Research Applications

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene and pyrazine rings allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can be compared with other thiophene and pyrazine derivatives:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(17-9-3-4-9)16-8-10-12(15-6-5-14-10)11-2-1-7-19-11/h1-2,5-7,9H,3-4,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBTUCFJDUMVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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